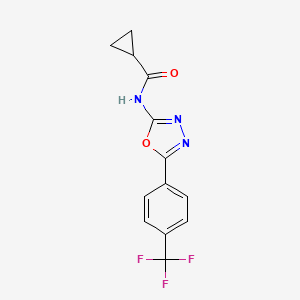
1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone are organic compounds belonging to the pyrazine family. These compounds are known for their distinctive molecular structures and are often used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of the corresponding pyrazine derivatives using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, these compounds are often produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on the desired purity and yield, with continuous flow reactors offering advantages in terms of efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: These compounds can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of these compounds can lead to the formation of pyrazine derivatives with additional oxygen atoms.
Reduction: Reduction reactions typically result in the formation of pyrazine derivatives with fewer oxygen atoms.
Substitution: Substitution reactions can produce a variety of substituted pyrazines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. They are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, they serve as building blocks for the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which these compounds exert their effects depends on their specific applications. In pharmaceuticals, they may interact with biological targets, such as enzymes or receptors, to modulate biological processes. The exact molecular targets and pathways involved vary depending on the specific compound and its intended use.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone are similar to other pyrazine derivatives, such as 2-acetyl-3,5-dimethylpyrazine and 2-acetyl-3,6-dimethylpyrazine. These compounds share similar structural features but differ in the position of the methyl groups on the pyrazine ring. The unique positioning of the methyl groups can influence their chemical reactivity and biological activity, making them distinct from other pyrazine derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
72797-17-2 |
|---|---|
Molekularformel |
C16H20N4O2 |
Molekulargewicht |
300.362 |
IUPAC-Name |
1-(3,5-dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/2C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5;1-5-4-9-6(2)8(10-5)7(3)11/h2*4H,1-3H3 |
InChI-Schlüssel |
NDBQNZIIKYINBV-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C(=O)C)C.CC1=CN=C(C(=N1)C)C(=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 4-PHENYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2897587.png)
![N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2897590.png)
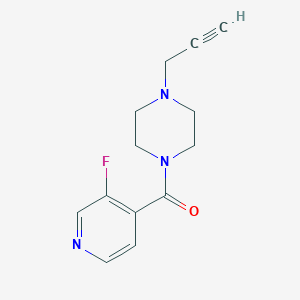
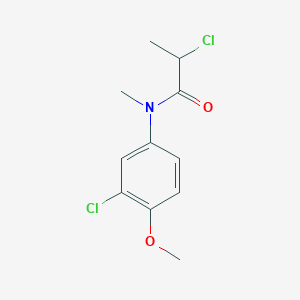
![4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2897593.png)
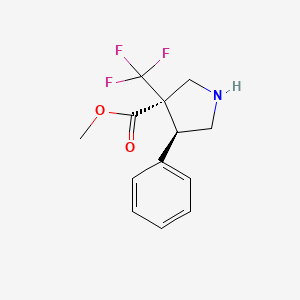
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2897598.png)
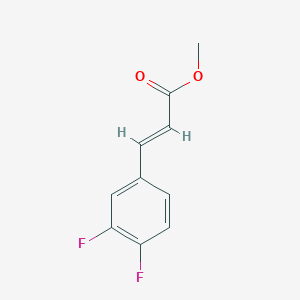
![3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2897600.png)
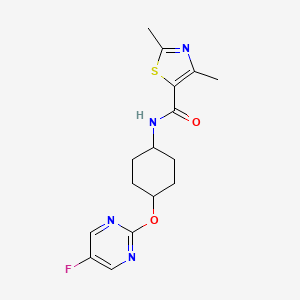
![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)
![1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2897605.png)

